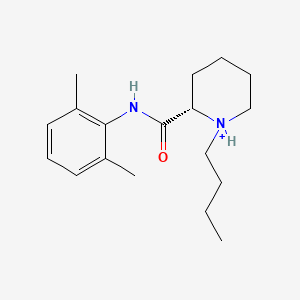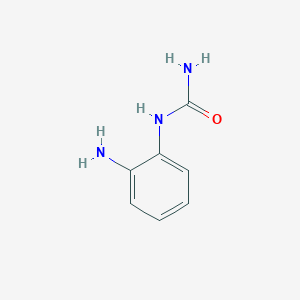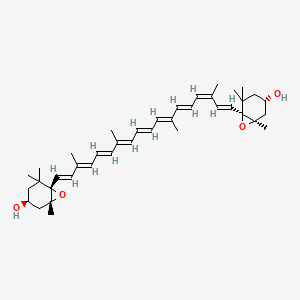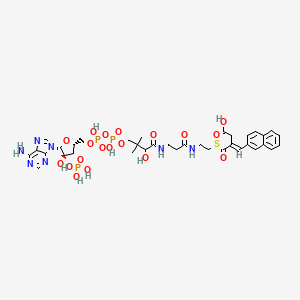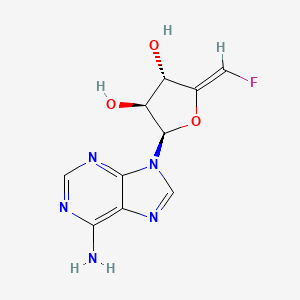
(2R,3S,4S,5Z)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SAHH is an enzyme critical for transmethylation reactions in human cells. It converts S-adenosylhomocysteine (SAH), a potent endogenous inhibitor of S-adenosylmethionine (SAM)-mediated methyltransferase reactions, into adenosine and l-homocysteine .
MDL 28842: . It serves as an irreversible inhibitor of (SAHH).
Preparation Methods
- The synthetic route to MDL 28842 involves specific chemical transformations, but detailed procedures are not readily available in the literature.
- Industrial production methods may vary, but they likely follow similar principles of organic synthesis.
Chemical Reactions Analysis
- MDL 28842 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions could include modified adenosine derivatives or intermediates.
Scientific Research Applications
Chemistry: MDL 28842’s inhibition of SAHH makes it valuable for studying cellular methylation pathways.
Biology: Researchers explore its impact on cell growth, differentiation, and epigenetic regulation.
Industry: Its applications may extend to drug development or other biotechnological processes.
Mechanism of Action
- MDL 28842 inhibits SAHH, leading to decreased methylation indices (SAM/SAH ratio) in cells.
- By disrupting methylation pathways, it affects cellular processes and gene expression.
Comparison with Similar Compounds
- While MDL 28842 is unique due to its irreversible SAHH inhibition, similar compounds may include reversible SAHH inhibitors or other nucleoside analogs.
Properties
CAS No. |
122289-05-8 |
|---|---|
Molecular Formula |
C10H10FN5O3 |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
(2R,3S,4S,5Z)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7+,10-/m1/s1 |
InChI Key |
NAWIFPQLACUTSO-MXGDDHKLSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H](/C(=C/F)/O3)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Synonyms |
4',5'-didehydro-5'-deoxy-5'-fluoroadenosine 4',5'-didehydro-5'-deoxy-5'-fluoroarabinosyladenosine 4,5-DDDFA MDL 28842 MDL-28842 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)
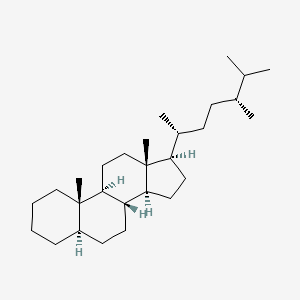
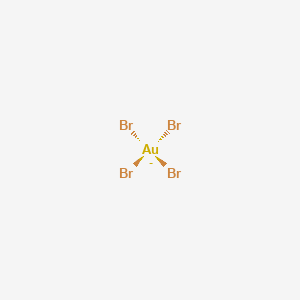
![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)
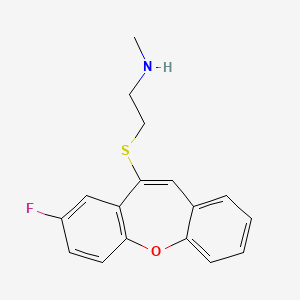
![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)
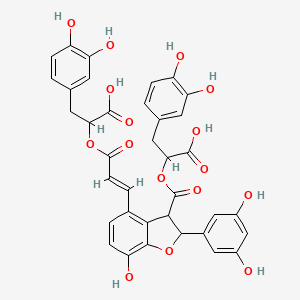
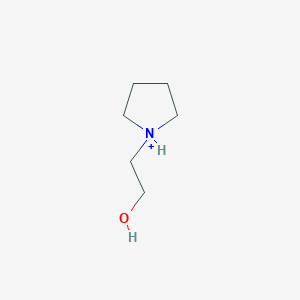
![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)
